6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
The compound “6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride” is a derivative of thienopyrimidine . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have various biological activities and are important in medicinal chemistry .
Synthesis Analysis
Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . The synthesis involves several steps, including the use of substituted aldehydes, HCl, DMF, POCl3, and morpholine . The yield and efficiency of the synthesis process can vary depending on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of thienopyrimidines is similar to that of purine bases, which makes them an attractive structural feature in the production of pharmaceutical drugs . The fusion between pyrimidine and thiophene rings can result in three different thienopyrimidines: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines .Chemical Reactions Analysis
Thienopyrimidines can undergo various chemical reactions, depending on the specific substituents present on the molecule . For example, they can act as inhibitors of certain enzymes, leading to their potential use as anticancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of thienopyrimidines can vary depending on the specific substituents present on the molecule . For example, the compound can crystallize from ethyl acetate–methanol, and its melting point, infrared spectrum, and nuclear magnetic resonance spectrum can provide valuable information about its structure .Scientific Research Applications
Antiproliferative Activity
Pyrido[2,3-d]pyrimidines have been found to exhibit antiproliferative activities . For instance, the compound API-1, which belongs to pyrido[2,3-d]pyrimidin-5-one derivatives, is a promising antiproliferative agent .
Antimicrobial Activity
Compounds of this class have shown antimicrobial activities against various pathogens . A new library of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives was synthesized and evaluated for its antibacterial activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Streptococcus .
Anti-inflammatory and Analgesic Activity
Pyrido[2,3-d]pyrimidines have demonstrated anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions characterized by inflammation and pain.
Hypotensive Activity
These compounds have also shown hypotensive activities , indicating their potential use in the management of high blood pressure.
Antihistaminic Activity
Pyrido[2,3-d]pyrimidines have exhibited antihistaminic activities , suggesting their possible use in the treatment of allergic reactions.
6. Inhibitors of Tyrosine Kinase and Cyclin-Dependent Kinase (CDK4) Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors . These compounds have potential therapeutic applications in the treatment of various cancers.
Safety And Hazards
Future Directions
Thienopyrimidines hold promise in the field of medicinal chemistry due to their various biological activities and structural similarity to purine bases . Future research could focus on optimizing the synthesis process, exploring their mechanism of action in more detail, and evaluating their safety and efficacy in clinical trials .
properties
IUPAC Name |
6-methyl-N-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S.ClH/c1-9-4-3-5-11(6-9)17-13-12-7-10(2)18-14(12)16-8-15-13;/h3-8H,1-2H3,(H,15,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVXPYPUBJZIDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=C(SC3=NC=N2)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride |
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